molecular formula C6H11NO2 B054940 Methyl 1-(methylamino)cyclopropane-1-carboxylate CAS No. 119111-66-9

Methyl 1-(methylamino)cyclopropane-1-carboxylate

Cat. No. B054940
M. Wt: 129.16 g/mol
InChI Key: NXDHWWSDSATZTL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 1-(methylamino)cyclopropane-1-carboxylate derivatives can be performed through various methods, including Wittig olefination, which has been shown to be a powerful tool for synthesizing cyclopropyl amino acids with high yields and enantiomeric purity (Cativiela, Díaz-de-Villegas, & Jime´nez, 1996). Additionally, the diazo-addition method has been utilized for synthesizing 1-aminocyclopropane-1-carboxylic acid and its analogues, showcasing the versatility in generating cyclopropaneamino acids (Spadoni, Balsamini, Bedini, & Mugnaini, 1993).

Molecular Structure Analysis

X-ray crystallography studies have provided insights into the molecular structure of related cyclopropane derivatives, demonstrating the conformational aspects of these molecules. For instance, the crystal structure analysis of certain cyclopropane and cyclopropene derivatives reveals their conformational stability and spatial arrangements, which are crucial for understanding their reactivity and interactions (Cetina, Džolić, Mrvoš-sermek, Hergold-Brundić, Nagl, & Mintas, 2004).

Chemical Reactions and Properties

Cyclopropane derivatives participate in a variety of chemical reactions, including cyclopropanation, which serves as a foundational method for the synthesis of complex cyclopropane-containing compounds. These reactions are pivotal for creating diverse molecular structures with potential applications in pharmaceuticals and materials science (Tomilov, Shapiro, Protopopova, Ioffe, Dolgii, & Nefedov, 1985).

Scientific Research Applications

  • Summary of the Application : Methyl 1-(methylamino)cyclopropane-1-carboxylate (methyl-ACC) has been identified as a novel ethylene agonist . Ethylene is an important gaseous phytohormone that regulates a myriad of physiological and developmental processes in plants .
  • Methods of Application or Experimental Procedures : Methyl-ACC was applied to plants and its effects were observed. It was found to trigger enhanced ethylene-related responses in plants similar to the effects of ACC . These responses included restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit .
  • Results or Outcomes : A higher amount of ethylene release was detected from the tomato leaves treated with methyl-ACC than from the mock control . These bioactivities of methyl-ACC render it a potential plant growth regulator (PGR) for the agricultural and postharvest industries .

Safety And Hazards

The compound is classified as dangerous, with hazard statements including H226, H315, H318, and H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

methyl 1-(methylamino)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-7-6(3-4-6)5(8)9-2/h7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDHWWSDSATZTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(methylamino)cyclopropane-1-carboxylate

Synthesis routes and methods I

Procedure details

Name
COC(=O)C1(N(C)C(=O)OCc2ccccc2)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Methyl 1-(methyl{[(phenylmethyl)oxy]carbonyl}amino)cyclopropanecarboxylate (assumed 6.8 g, 25.91 mmol, 100% theoretical yield) was dissolved in 30 mL of MeOH, degassed and placed under argon. 10% Pd/C (2.04 g) was added, and the contents were thoroughly degassed and placed under a hydrogen balloon overnight. The contents were then degassed, and the Pd/C was removed by filtration through Celite, washing with MeOH. The filtrate was concentrated in vacuo to provide pure methyl 1-(methylamino)cyclopropanecarboxylate (1.53 g, 45% over two step). LCMS: (M+H)+: 130.1.
Name
Methyl 1-(methyl{[(phenylmethyl)oxy]carbonyl}amino)cyclopropanecarboxylate
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

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